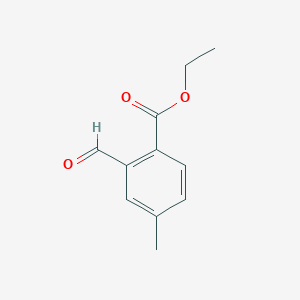
Ethyl 2-formyl-4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-formyl-4-methylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethyl ester group, a formyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-formyl-4-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-formyl-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: 2-carboxy-4-methylbenzoic acid.
Reduction: 2-hydroxymethyl-4-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 2-formyl-4-methylbenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-formyl-4-methylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Methyl 2-formyl-4-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-formylbenzoate: Lacks the methyl group on the benzene ring.
Ethyl 4-methylbenzoate: Lacks the formyl group
Uniqueness: this compound is unique due to the presence of both the formyl and methyl groups on the benzene ring, which confer distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
ethyl 2-formyl-4-methylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-7H,3H2,1-2H3 |
Clé InChI |
CTHFCXAUMLFWGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B13222153.png)
![5-(Aminomethyl)-N-methoxy-N-methylspiro[2.3]hexane-5-carboxamide](/img/structure/B13222154.png)
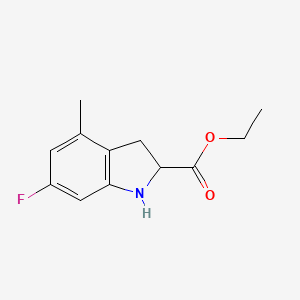
![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13222161.png)
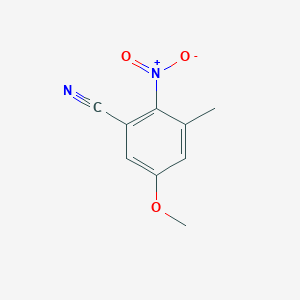
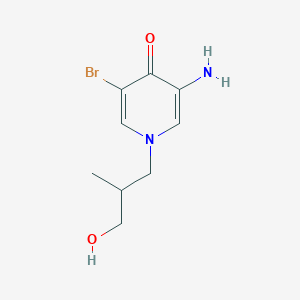
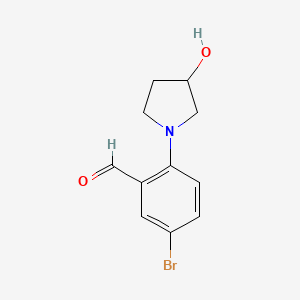
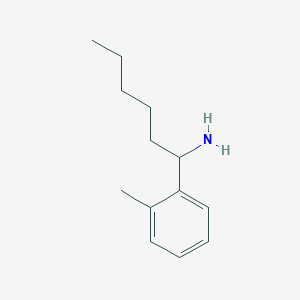
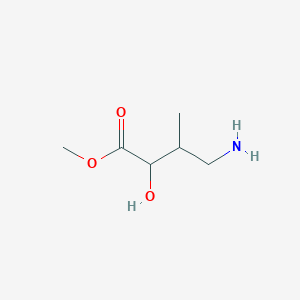
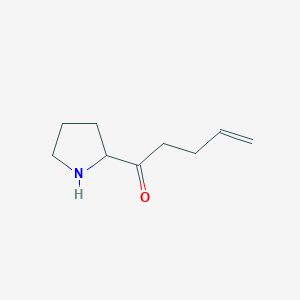
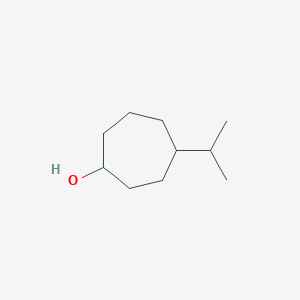
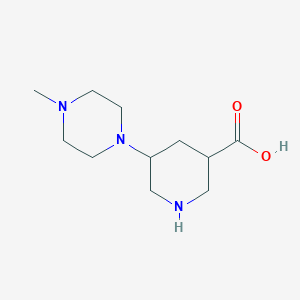

![3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B13222255.png)
